

# Technical Guide: 3-Amino-N-(4-fluorophenyl)propanamide[1][2]

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## Compound of Interest

Compound Name:	3-Amino-N-(4-fluorophenyl)propanamide
CAS No.:	938515-70-9
Cat. No.:	B3169960

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## Executive Summary

**3-Amino-N-(4-fluorophenyl)propanamide** (CAS: 938515-70-9) is a specialized  $\beta$ -amino acid derivative serving as a critical pharmacophore in medicinal chemistry.[1][2] Structurally, it consists of a  $\beta$ -alanine backbone amidated with a 4-fluoroaniline moiety.[1][2]

This molecule bridges the gap between simple amino acids and aromatic amides, offering unique properties:

- **Metabolic Stability:** The para-fluorine substitution on the aromatic ring blocks metabolic oxidation at the susceptible C4 position, extending half-life in vivo.[1][2]
- **Peptidase Resistance:** The  $\beta$ -amino architecture renders the amide bond resistant to cleavage by standard  $\alpha$ -peptidases, making it an ideal scaffold for peptidomimetics.[1][2]
- **Synthetic Versatility:** The primary amine serves as a nucleophilic handle for further elaboration into urea, sulfonamide, or heterocyclic derivatives (e.g., dihydropyrimidines).[2]

This guide details the physicochemical profile, synthesis protocols, and quality control standards required for high-integrity research applications.

## Chemical Identity & Physicochemical Properties[2] [3][4][5][6]

### Core Identity

Parameter	Detail
IUPAC Name	3-Amino-N-(4-fluorophenyl)propanamide
Common Synonyms	$\beta$ -Alanine 4-fluoroanilide; 3-Amino-4'-fluoropropionanilide
CAS Number	938515-70-9 (Free Base); 1220035-45-9 (HCl Salt)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> FN <sub>2</sub> O
Molecular Weight	182.20 g/mol (Free Base)
SMILES	<chem>NCCC(=O)NC1=CC=C(F)C=C1</chem>

### Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, ChemAxon).

Property	Value / Description	Context
Physical State	White to off-white solid	Crystalline powder in pure form.[1][2]
Solubility	DMSO (>50 mg/mL), Methanol, Ethanol	High solubility in polar organic solvents.[2]
Water Solubility	Moderate (pH dependent)	The free base is sparingly soluble; HCl salt is highly water-soluble.[2]
LogP (Predicted)	0.90 ± 0.2	Lipophilicity is balanced by the polar primary amine.[2]
pKa (Basic)	9.8 ± 0.5 (Amine)	Typical for primary alkyl amines; protonated at physiological pH.[2]
pKa (Acidic)	~15 (Amide NH)	The amide proton is weakly acidic, non-ionizable under standard conditions.[2]
H-Bond Donors	2 (Amine NH <sub>2</sub> , Amide NH)	Critical for receptor binding interactions.[2]
H-Bond Acceptors	2 (Amide Carbonyl, Fluorine)	Fluorine acts as a weak acceptor.[2]

## Synthesis & Manufacturing Methodologies

To ensure high purity (>98%) for biological screening, a Protection-Deprotection Strategy is recommended over direct acrylamide addition, which often yields polymerization byproducts.[2]

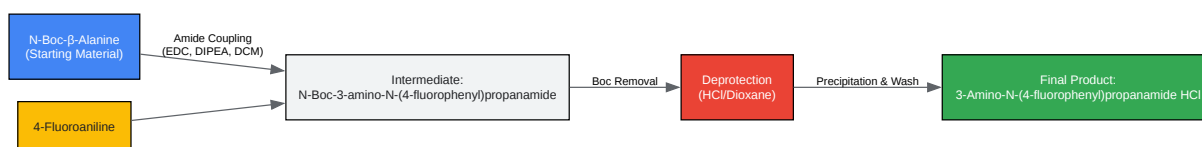
### Protocol A: The Boc-Anhydride Route (Lab Scale)

This method prioritizes purity and control, utilizing tert-butoxycarbonyl (Boc) protection to prevent self-polymerization of the β-alanine component.[1][2]

Reagents:

- N-Boc- $\beta$ -alanine[1][2]
- 4-Fluoroaniline[1][2][3]
- Coupling Agent: EDC[1][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU[1][2]
- Base: DIPEA (N,N-Diisopropylethylamine)[1][2]
- Deprotection: 4M HCl in Dioxane or TFA/DCM[1][2]

Workflow Diagram:



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Figure 1: Step-wise synthesis via Boc-protected  $\beta$ -alanine to prevent side reactions.

## Detailed Step-by-Step Procedure

- Activation: Dissolve N-Boc- $\beta$ -alanine (1.0 eq) in dry Dichloromethane (DCM). Add DIPEA (2.0 eq) and cool to 0°C.
- Coupling: Add HATU (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.
- Addition: Add 4-Fluoroaniline (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
- Work-up: Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO<sub>3</sub>, and brine.[2] Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.

- Deprotection: Dissolve the crude intermediate in 4M HCl in Dioxane. Stir for 2 hours (monitor CO<sub>2</sub> evolution).
- Isolation: The product precipitates as the Hydrochloride salt.[2] Filter, wash with diethyl ether, and dry under vacuum.

## Analytical Characterization & Quality Control

Validating the identity of **3-Amino-N-(4-fluorophenyl)propanamide** requires specific attention to the fluorine signature and the ethylene bridge.[1][2]

### Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
  - δ 10.2 ppm (s, 1H): Amide NH (Deshielded by aromatic ring).[2]
  - δ 7.6 – 7.1 ppm (m, 4H): Aromatic protons.[2] The 4-fluoro substitution creates a distinct splitting pattern (roofing effect) typical of para-substituted benzenes.[2]
  - δ 3.1 ppm (t, 2H): β-Methylene (–CH<sub>2</sub>–CH<sub>2</sub>–NH<sub>2</sub>).[2]
  - δ 2.7 ppm (t, 2H): α-Methylene (–CO–CH<sub>2</sub>–CH<sub>2</sub>–).[2]
  - δ 8.0 ppm (br s, 3H): Ammonium protons (if HCl salt).[2]
- <sup>19</sup>F NMR:
  - δ -118 to -120 ppm: Single peak corresponding to the aromatic fluorine.[1][2] This is a critical purity check; extra peaks indicate defluorination or regioisomers.[2]

### HPLC Purity Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).[2]
- Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[2]
  - Rationale: TFA is required to protonate the amine, ensuring a sharp peak shape and preventing tailing caused by interaction with silanol groups.

- Detection: UV at 254 nm (Aromatic absorption).[2]

## Handling, Safety, and Storage[2]

### Hazard Identification (GHS)[2]

- Signal Word:WARNING
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]
- Note: As an aniline derivative, potential toxicity exists.[2][4] Handle with care to avoid absorption.[2][4]

### Storage Protocols

- Hygroscopicity: The HCl salt is hygroscopic.[2] It attracts atmospheric moisture, which can lead to hydrolysis or weighing errors.
- Condition: Store at 2–8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) for long-term storage.
- Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.[2]

### References

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